delta-Elemene
Overview
Description
Delta-Elemene is a natural sesquiterpene found in a variety of plants. It is one of the four isomers of elemene, the others being alpha-elemene, beta-elemene, and gamma-elemene. This compound is known for its unique structure, which contributes to its distinct properties and applications. The chemical formula of this compound is C15H24, and it is classified as a monocyclic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta-Elemene can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction is catalyzed by specific enzymes such as farnesyl pyrophosphate synthase and germacrene A synthase, leading to the formation of germacrene A, which undergoes Cope rearrangement to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the essential oils of certain medicinal plants. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components. Advances in biotechnological methods have also enabled the heterologous biosynthesis of this compound in microorganisms, providing a sustainable and scalable production route .
Chemical Reactions Analysis
Types of Reactions
Delta-Elemene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and halogenated derivatives of this compound .
Scientific Research Applications
Delta-Elemene has garnered significant interest in scientific research due to its diverse applications:
Chemistry: this compound is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the biosynthesis and metabolism of sesquiterpenes in plants.
Medicine: this compound exhibits anticancer properties and is being investigated for its potential use in chemotherapy.
Mechanism of Action
The anticancer effects of delta-elemene are primarily attributed to its ability to induce apoptosis in cancer cells. It acts by inhibiting the Rho kinase pathway, leading to the activation of caspases and subsequent cell death. This compound also modulates the expression of key genes involved in cell cycle regulation and apoptosis, further enhancing its anticancer activity .
Comparison with Similar Compounds
Delta-Elemene is one of four isomers of elemene, the others being alpha-elemene, beta-elemene, and gamma-elemene. While all four isomers share a similar chemical structure, they exhibit distinct biological activities and applications:
Alpha-Elemene: Known for its anti-inflammatory properties.
Beta-Elemene: Widely studied for its potent anticancer effects.
Gamma-Elemene: Exhibits antimicrobial activity.
Properties
IUPAC Name |
4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDMETWAEGIFOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864301 | |
Record name | delta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20307-84-0 | |
Record name | delta-Elemene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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